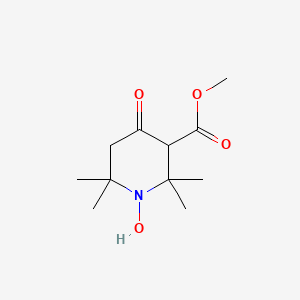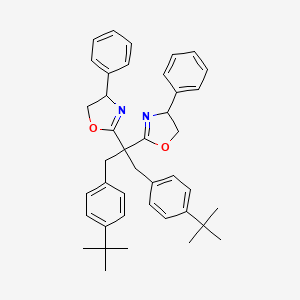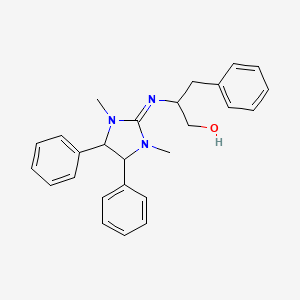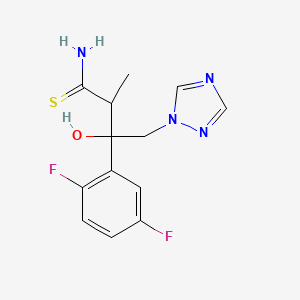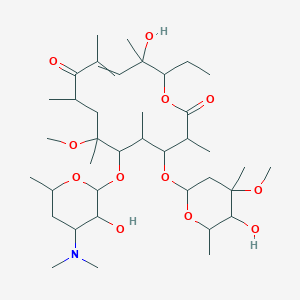![molecular formula C42H36O8P2Ru+2 B13399626 [4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate](/img/structure/B13399626.png)
[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate is a complex organometallic compound that features a ruthenium center coordinated with diphenylphosphaniumyl and benzodioxolyl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The reaction often requires a ruthenium precursor, such as ruthenium trichloride, and the ligands are introduced in a stepwise manner. The reaction conditions may include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve a scaled-up version of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering the oxidation state and potentially the reactivity of the compound.
Reduction: Reduction reactions can revert the ruthenium center to a lower oxidation state.
Substitution: Ligands can be substituted with other groups, modifying the properties of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state ruthenium complex, while substitution reactions can produce derivatives with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology
In biological research, this compound has been explored for its potential as an anticancer agent. The ruthenium center can interact with biological molecules, potentially disrupting cellular processes and inhibiting tumor growth.
Medicine
Medically, this compound is being investigated for its therapeutic potential. Ruthenium-based compounds are known for their lower toxicity compared to platinum-based drugs, making them promising candidates for chemotherapy.
Industry
In industry, this compound can be used in the development of advanced materials, such as conductive polymers and nanomaterials. Its unique properties can enhance the performance of these materials in various applications.
Mecanismo De Acción
The mechanism of action of [4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate involves the interaction of the ruthenium center with molecular targets. In catalysis, the ruthenium center can activate substrates through coordination, facilitating various chemical transformations. In biological systems, the compound can bind to DNA or proteins, disrupting their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;palladium(2+);diacetate
- [4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;platinum(2+);diacetate
Uniqueness
Compared to similar compounds, the ruthenium-based complex offers unique advantages, such as higher catalytic activity and lower toxicity in biological applications. The specific coordination environment around the ruthenium center also allows for greater versatility in chemical reactions.
Propiedades
Fórmula molecular |
C42H36O8P2Ru+2 |
|---|---|
Peso molecular |
831.7 g/mol |
Nombre IUPAC |
[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2 |
Clave InChI |
BHGLLIGZFQVMBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B13399544.png)
![(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic](/img/structure/B13399546.png)
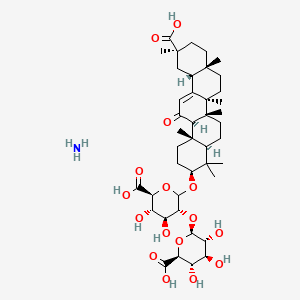
![Pyrazino[2,3-b]pyrazine](/img/structure/B13399560.png)
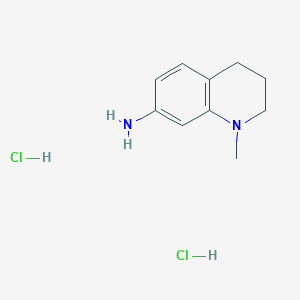
![[4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13399582.png)
![2-amino-9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13399589.png)
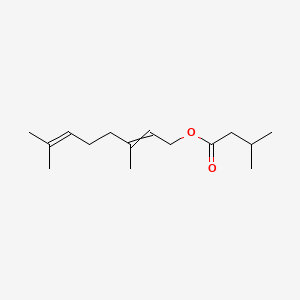
![6-Bromo-2-(4-chlorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13399610.png)
